(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine
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Overview
Description
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated organic compound with the molecular formula C7H6F4N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative under specific conditions. For example, the reaction between 2-chloro-5-(trifluoromethyl)pyridine and a fluorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the production of agrochemicals, such as pesticides and herbicides. Its fluorinated structure contributes to the effectiveness and stability of these products .
Mechanism of Action
The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit or activate specific enzymes or receptors, depending on its structure and the target pathway .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar fluorinated properties.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine compound with different substitution patterns.
4-(Trifluoromethyl)pyridine: A simpler fluorinated pyridine derivative with fewer fluorine atoms.
Uniqueness
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the specific arrangement of fluorine atoms and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6F4N2 |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
InChI Key |
BRUCHLULCSMQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)F |
Origin of Product |
United States |
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